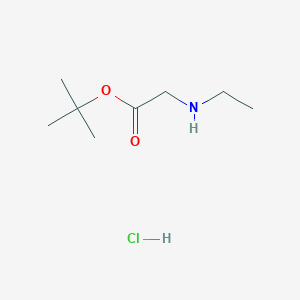

tert-Butyl ethylglycinate hydrochloride

Description

tert-Butyl ethylglycinate hydrochloride is a synthetic organic compound comprising a tert-butyl ester group, an ethylglycinate moiety, and a hydrochloride salt. These compounds are typically used in pharmaceutical and chemical research for their stability and ease of functionalization .

Properties

IUPAC Name |

tert-butyl 2-(ethylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-9-6-7(10)11-8(2,3)4;/h9H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXVNTXRBLLHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The transesterification method, detailed in patent CN103214383A, involves reacting glycine with tert-butyl acetate in the presence of perchloric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the glycine’s amino group attacks the electrophilic carbonyl carbon of tert-butyl acetate. This step forms tert-butyl glycinate, which is subsequently converted to its hydrochloride salt through acidification with hydrogen chloride.

Key Steps:

-

Transesterification : Glycine and tert-butyl acetate are combined in a reactor, followed by the dropwise addition of perchloric acid at 0–20°C. The reaction typically requires 24–72 hours for >90% conversion.

-

Neutralization and Extraction : Post-reaction, the mixture is neutralized with aqueous sodium hydroxide (pH 6.5–7.5), and the organic layer is separated. Residual product in the aqueous phase is extracted using solvents like ethyl acetate or dichloromethane.

-

Hydrochloride Salt Formation : The tert-butyl glycinate solution is treated with hydrogen chloride gas to pH 0.5, inducing crystallization of the hydrochloride salt. The product is isolated via centrifugation and washing.

Optimization and Variants

The patent outlines four embodiments with varying conditions to optimize yield and purity (Table 1):

Table 1: Transesterification Conditions and Yields

| Example | tert-Butyl Acetate (L) | Perchloric Acid (kg) | Temperature (°C) | Extraction Solvent | tert-Butyl Glycinate Yield (kg) | Hydrochloride Yield (kg) |

|---|---|---|---|---|---|---|

| 1 | 1400 | 180 | 0–10 | tert-Butyl acetate | 180 | 182 |

| 2 | 800 | 150 | 0–10 | Ethyl acetate | 140 | 140 |

| 3 | 1000 | 170 | 15–20 | Dichloromethane | 145 | 150 |

| 4 | 1000 | 180 | 0–10 | tert-Butyl acetate | 135 | 130 |

-

Solvent Selection : Ethyl acetate and dichloromethane improve extraction efficiency but require additional purification steps. tert-Butyl acetate, though less efficient, simplifies solvent recovery.

-

Temperature Control : Lower temperatures (0–10°C) favor higher yields by minimizing side reactions, whereas elevated temperatures (15–20°C) reduce reaction time at the cost of slightly lower purity.

Environmental and Scalability Considerations

This method avoids toxic reagents and achieves near-quantitative yields (>95% recovery). The use of recyclable solvents (e.g., tert-butyl acetate) and minimal waste generation make it suitable for industrial scale-up.

Metal Phthalimide-Mediated Synthesis

Overview and Procedure

Patent WO2022219485A1 introduces an alternative route using metal phthalimide and an inorganic base. This method likely employs a Gabriel synthesis mechanism, where phthalimide acts as a protected amine precursor. Glycine reacts with tert-butyl halide in the presence of a metal phthalimide (e.g., potassium phthalimide) to form tert-butyl glycinate, which is then hydrolyzed and acidified to the hydrochloride salt.

Key Advantages:

Comparative Analysis with Transesterification

While detailed experimental data are limited in the provided patent text, the metal phthalimide method is noted for its compatibility with diverse tert-butylating agents (e.g., tert-butyl bromide) and milder reaction conditions. However, the requirement for specialized reagents (e.g., metal phthalimides) may increase production costs relative to the transesterification approach.

Critical Evaluation of Methodologies

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethylglycinate hydrochloride undergoes various chemical reactions, including:

Esterification: Formation of esters through reaction with carboxylic acids.

Hydrolysis: Conversion back to glycine and tert-butyl alcohol in the presence of water and acid or base.

Substitution: Reaction with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Esterification: DCC, DMAP, tert-butyl alcohol, and carboxylic acids.

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Esterification: tert-Butyl esters.

Hydrolysis: Glycine and tert-butyl alcohol.

Substitution: Substituted glycine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Peptides

tert-Butyl ethylglycinate hydrochloride serves as a crucial intermediate in peptide synthesis. Its stability and ease of handling make it a preferred choice for researchers in pharmaceutical chemistry. The compound is particularly useful in creating peptide-based drugs, which are vital for treating various diseases due to their specificity and efficacy .

Drug Development

In drug formulation, this compound is employed to develop prodrugs that enhance bioavailability. This property is essential for improving the therapeutic effects of drugs while minimizing side effects. The compound's ability to modify pharmacokinetic profiles makes it valuable in creating new therapeutic agents .

Antibacterial Studies

Research has indicated that derivatives of this compound exhibit antibacterial properties. For instance, studies on alkylamine-linked analogues have shown variable activity against Staphylococcus aureus, suggesting potential applications in developing new antibacterial drugs . This highlights the compound's role in synthesizing novel antibiotics.

Biochemical Research

Enzyme Activity and Protein Interactions

In biochemical assays, this compound is utilized to study enzyme activities and protein interactions. These studies provide insights into metabolic pathways and disease mechanisms, contributing to the understanding of various biological processes . The compound's ability to act as a substrate or inhibitor makes it an essential tool in biochemical research.

Cosmetic Formulations

Moisturizing Agent

The compound is also incorporated into cosmetic products due to its moisturizing properties. It enhances skin hydration and texture, making it appealing for formulations aimed at improving skin health. Its use in cosmetics underscores its versatility beyond pharmaceutical applications .

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a specific peptide used for cancer therapy. The stability of the intermediate allowed for high yields and purity in the final product, showcasing its effectiveness as a building block in peptide synthesis.

Case Study 2: Antibacterial Activity

Research involving derivatives of this compound showed promising results against antibiotic-resistant strains of bacteria. The modifications made to the compound enhanced its activity, indicating its potential as a scaffold for developing new antibacterial agents.

Case Study 3: Cosmetic Applications

A formulation containing this compound was tested for its moisturizing effects on skin samples. Results indicated significant improvements in hydration levels compared to control formulations, validating its efficacy as a cosmetic ingredient.

Mechanism of Action

The mechanism of action of tert-butyl ethylglycinate hydrochloride involves its role as a precursor in peptide synthesis. It reacts with other amino acids to form peptide bonds, facilitated by the presence of catalysts such as DCC and DMAP. The tert-butyl group provides steric protection, enhancing the stability of the intermediate compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

*Hypothetical data inferred from analogs.

Physicochemical Properties

- Reactivity : Unlike tert-butyl acetate, which reacts violently with oxidizing agents (e.g., peroxides) and strong acids/bases , this compound’s hydrochloride salt may reduce reactivity with bases due to ionic stabilization.

Key Research Findings

- Stability Advantage : this compound’s stability surpasses that of hydroxylamine hydrochlorides (e.g., O-ethylhydroxylamine hydrochloride), which are prone to oxidation .

Biological Activity

tert-Butyl ethylglycinate hydrochloride (TBEG-HCl) is a compound derived from the amino acid glycine. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of TBEG-HCl, highlighting its synthesis, mechanisms of action, and relevant case studies.

TBEG-HCl is a hydrochloride salt of tert-butyl ethylglycinate, which can be synthesized through various chemical reactions involving glycine derivatives. The compound is notable for its stability and solubility in aqueous solutions, making it a suitable candidate for biological applications.

The biological activity of TBEG-HCl has been attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, ethyl glycinate derivatives have demonstrated inhibitory effects on certain kinases, which are crucial for cellular signaling pathways .

- Antimicrobial Properties : Some studies suggest that derivatives of glycine esters exhibit antimicrobial activity against various pathogens. This may be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of TBEG-HCl and related compounds:

- Inhibition Studies : A study highlighted the inhibitory effects of ethyl glycinate derivatives on specific protein kinases, with IC50 values ranging from 2 to 7 nM. These findings suggest potential applications in treating diseases where kinase activity is dysregulated .

- Antiparasitic Activity : Research has indicated that related compounds can effectively inhibit parasitic infections, particularly those caused by Cryptosporidium. The compound EDI048, an analog of TBEG-HCl, exhibited significant efficacy in mouse models against C. parvum, demonstrating the potential for TBEG-HCl in antiparasitic therapies .

- Synthesis and Biological Evaluation : A study synthesized various glycine derivatives, including TBEG-HCl, and evaluated their biological activities. The results showed that these compounds could enhance cellular proliferation in certain cancer cell lines while exhibiting low toxicity to normal cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling tert-butyl ethylglycinate hydrochloride in laboratory settings?

- Methodological Answer : Use engineering controls such as fume hoods (average face velocity ≥100 ft/min) to minimize vapor exposure . Wear NIOSH-approved respirators (e.g., N100/P3) if airborne concentrations exceed limits. Select nitrile or neoprene gloves resistant to degradation, and dispose of contaminated gloves using protocols compliant with local regulations . For eye protection, use safety goggles meeting EN 166 standards. Emergency showers and eyewash stations must be accessible .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Employ HPLC with a C18 column and LC/MS-grade acetonitrile/water mobile phases (e.g., 0.1% formic acid) for purity analysis . Confirm structural identity via H/C NMR (DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS). For hygroscopic or thermally unstable batches, use dynamic vapor sorption (DVS) to assess stability under controlled humidity .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Monitor for deliquescence using Karl Fischer titration for water content analysis. Avoid prolonged exposure to temperatures >25°C to prevent tert-butyl group cleavage .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

- Methodological Answer : Perform systematic solubility studies using differential scanning calorimetry (DSC) to assess polymorphic forms. Cross-validate with UV-Vis spectroscopy in solvents like DMF or DMSO. Adjust pH (e.g., 6–8) to minimize hydrochloride dissociation, which may alter solubility profiles . Contradictions may arise from residual solvents in synthesis; use gas chromatography (GC) to quantify impurities .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize tert-butyl carbamate hydrolysis. Add scavengers like molecular sieves to sequester water. For nucleophilic substitutions, employ Schlenk-line techniques under anhydrous conditions. Monitor intermediates via thin-layer chromatography (TLC) with ninhydrin staining .

Q. How can ecological impact assessments for this compound be conducted in compliance with regulatory guidelines?

- Methodological Answer : Perform OECD 301 biodegradation tests to evaluate persistence. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. For terrestrial mobility, conduct soil column experiments with HPLC-UV detection to track leaching . Dispose of waste via licensed facilities specializing in halogenated organics, following 40CFR262.11 protocols .

Q. What analytical techniques are suitable for resolving spectral overlaps in NMR characterization?

- Methodological Answer : Use H-C HSQC and HMBC to assign overlapping proton signals (e.g., tert-butyl vs. ethyl groups). For complex splitting patterns, apply 2D NOESY to confirm spatial proximity. Deuterated solvents (e.g., DMSO-d6) enhance resolution, while cryoprobes improve sensitivity in low-concentration samples .

Methodological Best Practices

- Reproducibility : Document synthesis steps per the Beilstein Journal of Organic Chemistry guidelines, including detailed reaction conditions (temperature, time, catalyst loading) and characterization data (Rf values, melting points) .

- Data Contradiction Analysis : Cross-reference spectral data with PubChem entries (e.g., Canonical SMILES: CC(C)(C)NCC(COCCOC1=CC=C(C=C1)Cl)O.Cl ) to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.